molecular formula C19H27N3O3S2 B2415261 4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946356-81-6

4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2415261
CAS No.: 946356-81-6
M. Wt: 409.56
InChI Key: NTWAGUNRFAOZJK-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS Number: 946356-81-6) is a synthetic organic compound with a molecular formula of C19H27N3O3S2 and a molecular weight of 409.6 g/mol . Its structure integrates several pharmacologically significant moieties: a 4-methoxy-3-methylbenzenesulfonamide group, a 4-methylpiperazine ring, and a thiophen-3-yl group, connected through an ethylamine linker. This specific architecture suggests potential for diverse biological activity and makes it a valuable intermediate in medicinal chemistry research. The presence of both the benzenesulfonamide and the methylpiperazine groups is a feature shared with compounds known to be central nervous system (CNS) active agents. Structurally related compounds containing benzenesulfonamide and piperazine subunits have been investigated as potent antagonists for dopamine and serotonin receptors, indicating the value of this chemical class in neuroscience and psychopharmacology research . Furthermore, the thiophene heterocycle is a common building block in the development of new therapeutic agents, including anti-inflammatory compounds . Researchers can utilize this chemical as a key building block for the synthesis of more complex molecules or as a reference standard in bioactivity screening programs. It is supplied as a high-purity material to ensure consistent performance in experimental settings. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S2/c1-15-12-17(4-5-19(15)25-3)27(23,24)20-13-18(16-6-11-26-14-16)22-9-7-21(2)8-10-22/h4-6,11-12,14,18,20H,7-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWAGUNRFAOZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 318.39 g/mol
  • CAS Number : 846023-55-0

Structural Features

The compound features several key structural components:

  • A methoxy group at the para position on the benzene ring.
  • A methyl group at the meta position.
  • A benzenesulfonamide moiety , which is critical for its biological activity.
  • A 4-methylpiperazine ring, which enhances its pharmacological profile.
  • A thiophene ring , contributing to its unique interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of compounds containing piperazine and sulfonamide functionalities often exhibit significant antitumor activity. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer models:

CompoundTargetIC50 (µM)
CFI-400945HCT116 (colon cancer)<1.0
82aPim Kinases0.4 - 1.1
83MM1.S (multiple myeloma)0.64

The compound's structure suggests it may act as an inhibitor of specific kinases involved in cancer cell proliferation, similar to other known inhibitors .

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of Kinase Activity : The sulfonamide group may interact with ATP-binding sites on kinases, blocking phosphorylation processes essential for cell cycle progression.
  • Induction of Apoptosis : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death .

Case Studies and Experimental Data

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example:

  • Compounds with similar piperazine structures were tested against MCF-7 (breast cancer) and showed IC50 values ranging from 0.12 to 2.78 µM, indicating promising therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through its SAR:

  • Piperazine Substitution : Variations in the piperazine substituents significantly influence potency and selectivity against different targets.
  • Sulfonamide Group : The presence of the sulfonamide moiety is crucial for maintaining activity against tumor cells.
  • Aromatic Systems : The introduction of thiophene or other heterocycles can enhance lipophilicity and improve cellular uptake.

Q & A

Q. Methodological Approach :

  • Systematically replace functional groups (e.g., thiophene → pyridine, methoxy → ethoxy).
  • Evaluate analogs using in vitro assays (e.g., enzyme inhibition, cellular permeability) and computational docking .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : Confirm regiochemistry (e.g., thiophen-3-yl vs. 2-yl substitution via NOESY) and sulfonamide linkage (NH protons at δ ~10 ppm) .
  • HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted amine or sulfonyl chloride).
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., if the ethyl linker adopts a specific conformation) .

Advanced: How can discrepancies in pharmacological data between similar sulfonamide derivatives be resolved?

Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies.
  • Solubility Differences : Pre-saturate compounds in assay buffers to avoid false negatives.
  • Metabolic Interference : Use liver microsome stability assays to identify rapid degradation (e.g., cytochrome P450 interactions) .

Case Example : A study on trifluoromethyl-substituted analogs showed conflicting IC50 values due to differences in ATP concentrations in kinase assays .

Advanced: What computational methods are effective for predicting the target binding modes of this compound?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs. Focus on the sulfonamide group’s hydrogen bonding with catalytic lysine residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for 50–100 ns to assess stability of the piperazine-thiophene moiety in hydrophobic pockets .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., methyl → ethyl substitution) .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the thiophene ring.
  • Light Sensitivity : Protect from UV light due to the sulfonamide group’s susceptibility to photodegradation.
  • Lyophilization : For long-term storage, lyophilize the compound and confirm stability via periodic HPLC analysis .

Advanced: How can metabolic liabilities in the piperazine-thiophene moiety be addressed during lead optimization?

Answer:

  • Metabolic Soft Spot Analysis : Use radiolabeled compounds (e.g., ¹⁴C-piperazine) to identify oxidative N-dealkylation via LC-MS/MS.
  • Bioisosteric Replacement : Replace 4-methylpiperazine with morpholine (reduces CYP3A4-mediated metabolism) .
  • Prodrug Strategies : Introduce ester groups on the thiophene ring to mask reactive sites until systemic release .

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